molecular formula C10H22O3 B14178618 1-Ethoxy-2-(2-ethoxypropoxy)propane CAS No. 852049-70-8

1-Ethoxy-2-(2-ethoxypropoxy)propane

Cat. No.: B14178618
CAS No.: 852049-70-8
M. Wt: 190.28 g/mol
InChI Key: ZIKLJUUTSQYGQI-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(2-ethoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is utilized in biochemical assays and as a medium for cell culture.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is employed in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: Similar in structure but with only one ethoxy group.

    2-Ethoxypropane: Another related compound with a simpler structure.

Uniqueness

1-Ethoxy-2-(2-ethoxypropoxy)propane is unique due to its dual ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.

Properties

CAS No.

852049-70-8

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-ethoxy-2-(2-ethoxypropoxy)propane

InChI

InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3

InChI Key

ZIKLJUUTSQYGQI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)OCC(C)OCC

Origin of Product

United States

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